molecular formula C25H19I B3040460 1-Iodo-4-tritylbenzene CAS No. 205384-30-1

1-Iodo-4-tritylbenzene

Cat. No.: B3040460
CAS No.: 205384-30-1
M. Wt: 446.3 g/mol
InChI Key: MNRJJUUCFIMBJZ-UHFFFAOYSA-N
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Description

1-Iodo-4-tritylbenzene (CAS: Undefined, Ref: 54-OR46338) is a halogenated aromatic compound featuring a triphenylmethyl (trityl) group at the para position relative to an iodine substituent on a benzene ring . The trityl group is a bulky, electron-rich substituent that imparts significant steric hindrance and stabilizes the aromatic system through resonance and inductive effects. This compound is primarily utilized as an organic building block in complex syntheses, particularly in pharmaceutical and materials chemistry, where its steric bulk directs regioselectivity or protects reactive sites during multi-step reactions .

Properties

IUPAC Name

1-iodo-4-tritylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19I/c26-24-18-16-23(17-19-24)25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRJJUUCFIMBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-4-tritylbenzene can be synthesized through a multi-step process involving the iodination of 4-tritylbenzene. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the benzene ring. The reaction typically requires a solvent such as chloroform or dichloromethane and is carried out under controlled temperature conditions to ensure the selective iodination at the para position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination reactions using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or column chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-4-tritylbenzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The iodine atom in this compound can be replaced by other electrophiles through reactions such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The iodine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.

    Oxidation and Reduction: The compound can undergo oxidation to form iodo-substituted quinones or reduction to form the corresponding hydrocarbon.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (chlorine, bromine) are commonly used under acidic conditions.

    Nucleophilic Substitution: Reagents such as sodium amide, thiols, and alkoxides are used under basic conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under appropriate conditions.

Major Products Formed:

    Electrophilic Substitution: Products such as nitro, sulfo, or halo-substituted tritylbenzenes.

    Nucleophilic Substitution: Products such as amine, thiol, or alkoxy-substituted tritylbenzenes.

    Oxidation and Reduction: Products such as iodoquinones or hydrocarbon derivatives.

Scientific Research Applications

1-Iodo-4-tritylbenzene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.

    Medicine: Explored for its potential therapeutic applications, including as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Iodo-4-tritylbenzene involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the trityl group. The iodine atom can act as a leaving group in substitution reactions, while the trityl group can stabilize reaction intermediates through resonance effects. The compound’s reactivity is influenced by the electronic and steric effects of these substituents.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Electronic and Steric Effects

Electron-Withdrawing Substituents
  • 1-Iodo-4-nitrobenzene (C₆H₄INO₂, MW: 249.007 g/mol) The nitro group (-NO₂) is a strong electron-withdrawing substituent, significantly deactivating the benzene ring toward electrophilic substitution. Compared to 1-Iodo-4-tritylbenzene, this compound exhibits higher reactivity in nucleophilic aromatic substitution (NAS) due to the electron-deficient ring. Applications include its use as an intermediate in dyes and agrochemicals .
Property This compound 1-Iodo-4-nitrobenzene
Substituent Trityl (electron-rich) Nitro (electron-poor)
Molecular Weight ~437.3 g/mol (est.) 249.007 g/mol
Key Reactivity Steric hindrance NAS, electrophilic deactivation
Applications Building block Pharmaceuticals, dyes
Electron-Donating Substituents
  • (4-Iodophenylethynyl)trimethylsilane (C₁₁H₁₃ISi, MDL: MFCD04974026) The trimethylsilyl-ethynyl group is moderately electron-donating, enhancing the ring’s electron density. Unlike the trityl group, this substituent allows for further functionalization via desilylation or Sonogashira coupling, making it versatile in cross-coupling reactions .
  • 4-Iodoisopropylbenzene (C₉H₁₁I, CAS: Undefined)
    The isopropyl group is a smaller electron-donating substituent. Its reduced steric bulk compared to trityl enables faster reaction kinetics in substitution reactions .

Steric and Functional Group Comparisons

Bulky Aromatic Groups
  • 1-Iodo-4-(phenylethynyl)benzene (C₁₄H₉I, CAS: 1849-28-1)
    The phenylethynyl group introduces linear rigidity and moderate steric hindrance. While less bulky than trityl, it facilitates conjugation in materials chemistry applications, such as conductive polymers .

  • 4-Iodo-1-tritylimidazole (C₂₂H₁₇IN₂, CAS: 96797-15-8)
    This compound combines a trityl group with a heterocyclic imidazole ring. The trityl group here acts as a protective group, shielding the imidazole nitrogen from undesired reactions, a strategy less common in purely aromatic systems like this compound .

Property This compound 4-Iodo-1-tritylimidazole
Core Structure Benzene Imidazole
Key Functional Group Trityl Trityl + heterocycle
Applications Steric protection Nitrogen protection
Halogenated Analogues
  • Iodine’s superior leaving ability compared to bromine makes it more reactive in Ullmann or Suzuki couplings than this compound, which is sterically hindered .
  • 1-Iodo-2-methyl-4-(trifluoromethyl)benzene (C₈H₆F₃I, MW: 286.04 g/mol)
    The trifluoromethyl (-CF₃) group is electron-withdrawing, while the methyl group provides mild steric effects. This combination results in a balance of electronic deactivation and moderate reactivity in SNAr reactions, contrasting with the trityl group’s dominance in steric effects .

Physicochemical Properties

Limited data exists for this compound, but comparisons can be inferred:

  • Solubility : Trityl derivatives are typically less soluble in polar solvents due to their bulky aromatic groups, whereas nitro or CF₃-containing analogues (e.g., 1-Iodo-4-nitrobenzene) show higher solubility in aprotic solvents .
  • Thermal Stability : The trityl group enhances thermal stability compared to smaller substituents like ethynyl or isopropyl .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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